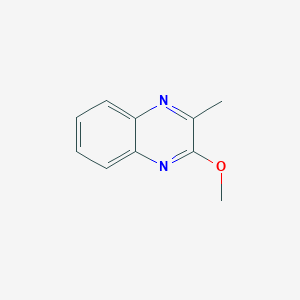

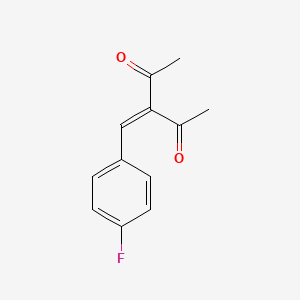

3-(4-Fluorobenzylidene)-2,4-pentanedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4-Fluorobenzylidene)-2,4-pentanedione is a derivative of 2,4-pentanedione, which is a class of compounds known for their ability to form complexes with metals and for their interesting structural properties. The substitution of a 4-fluorobenzylidene group at the third position of the 2,4-pentanedione backbone is expected to influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields such as materials science and coordination chemistry .

Synthesis Analysis

The synthesis of substituted 3-benzylidene-2,4-pentanediones typically involves the condensation of benzaldehydes with 2,4-pentanedione under controlled conditions. The resulting compounds can be purified and characterized by various spectroscopic techniques . In a related study, the synthesis of 3-(4-fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione was achieved, and its structure was elucidated using single-crystal X-ray diffraction, indicating the potential for synthesizing similar fluorinated benzylidene derivatives . Additionally, the synthesis of 2,3-pentanedione, a related compound, was reported using a classical nitration method, which could provide insights into alternative synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Fluorobenzylidene)-2,4-pentanedione has been studied using various spectroscopic methods. For instance, the structure of 3-(4-fluorophenylhydrazone)pentane-2,4-dione was investigated using IR, NMR spectroscopy, and X-ray diffraction, revealing the presence of intramolecular hydrogen bonds and resonance-assisted stabilization . The crystal structure of a related compound, 3-(4-fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione, showed that the phenyl and pyridine rings are almost perpendicular, suggesting that the fluorobenzylidene substitution could similarly impact the geometry of the target compound .

Chemical Reactions Analysis

The reactivity of substituted 2,4-pentanediones is often explored through their ability to form metal complexes. For example, metal complexes of substituted 3-benzylidene-2,4-pentanediones have been prepared and characterized, indicating that the ligands can coordinate with metals to form stable complexes . The chelation of 3-(p-hydroxybenzylidene)-2,4-pentanedione with the thallous ion has been studied, demonstrating the influence of chelation on proton exchange processes . These studies suggest that 3-(4-Fluorobenzylidene)-2,4-pentanedione could also exhibit interesting reactivity in forming metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted 2,4-pentanediones are influenced by their molecular structure and substituents. The thermodynamic functions of the proton dissociation constant of a related colorant were determined, indicating that the dissociation process is unspontaneous, endothermic, and entropically unfavorable . The analytical, spectroscopic, and magnetic moment data of metal complexes of similar ligands are consistent with their proposed structures, providing a basis for understanding the properties of the target compound . Additionally, the fluorescence properties of a synthesized naphthopyranone derivative suggest that substituted 2,4-pentanediones could have potential applications in luminescent materials .

科学的研究の応用

Chelation and Metal Complexes :

- 3-(4-Fluorobenzylidene)-2,4-pentanedione can form chelates with metal ions, affecting the properties of the resultant compounds. This is demonstrated in studies involving thallous compounds of similar 2,4-pentanedione derivatives (Kawato, Kanatomi, Demura, & Murase, 1975).

- The introduction of substituents to 2,4-pentanedione complexes leads to shifts in the C=O and M–O stretching vibrations, indicating changes in bond strength, as explored in studies on 3-substituted 2,4-pentanediones (Murakami, Nakamura, Uchida, & Kanaoka, 1968).

Photoactive Supramolecular Assemblies :

- 3-(4-Fluorobenzylidene)-2,4-pentanedione and its derivatives are used in creating multichromophoric complexes and photoactive systems. These ligands are useful in controlling energy and electron transfer processes in these systems (Olivier, Harrowfield, & Ziessel, 2011).

Photovoltaic Performance in Solar Cells :

- Derivatives of 2,4-pentanedione, including 3-phenyl-2,4-pentanedione, have been investigated as co-adsorbents in dye-sensitized solar cells (DSSC), improving photovoltaic performance and electron lifetime (Ruien, Yuan, Ren, Zhao, Wang, Zhang, Li, & Shi, 2015).

Absorption and Physicochemical Properties in Ionic Liquids :

- Basic 2,4-pentanedionate anion, a derivative of 3-(4-Fluorobenzylidene)-2,4-pentanedione, is a candidate for CO2 chemical absorbents in task-specific ionic liquids. Studies have been conducted to understand its CO2 absorption capabilities and physicochemical properties (Umecky, Abe, Takamuku, Makino, & Kanakubo, 2019).

Synthesis of Organic Compounds and Ligands :

- The compound has been used in the synthesis of various organic compounds and ligands, which are then utilized in forming metal complexes with potential applications in areas like anticancer activity (Jha, Murthy, Durga, & Sundari, 2010).

特性

IUPAC Name |

3-[(4-fluorophenyl)methylidene]pentane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHOMOOLOBVXQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327210 |

Source

|

| Record name | NSC637171 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione | |

CAS RN |

15851-94-2 |

Source

|

| Record name | NSC637171 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。